molecular formula C19H26N2 B13092827 4,4'-Methylenebis(2-ethyl-3-methylaniline) CAS No. 1632285-94-9

4,4'-Methylenebis(2-ethyl-3-methylaniline)

Katalognummer: B13092827
CAS-Nummer: 1632285-94-9
Molekulargewicht: 282.4 g/mol
InChI-Schlüssel: DSINKILTJJNZLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Methylenebis(2-ethyl-3-methylaniline) is an aromatic diamine compound. It is known for its applications in various industrial processes, particularly in the production of polymers and resins. The compound has a molecular formula of C19H26N2 and a molecular weight of 282.42 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Methylenebis(2-ethyl-3-methylaniline) typically involves the reaction of 2-ethyl-3-methylaniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between two aniline molecules .

Industrial Production Methods

In industrial settings, the compound is produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The process involves the use of catalysts and specific reaction conditions to optimize the production .

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Methylenebis(2-ethyl-3-methylaniline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,4’-Methylenebis(2-ethyl-3-methylaniline) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,4’-Methylenebis(2-ethyl-3-methylaniline) involves its interaction with various molecular targets. The compound can form covalent bonds with other molecules, leading to the formation of stable products. It can also participate in redox reactions, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,4’-Methylenebis(2-ethyl-3-methylaniline) is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This makes it particularly suitable for certain industrial applications, such as in the production of specialized polymers and resins .

Eigenschaften

CAS-Nummer

1632285-94-9

Molekularformel

C19H26N2

Molekulargewicht

282.4 g/mol

IUPAC-Name

4-[(4-amino-3-ethyl-2-methylphenyl)methyl]-2-ethyl-3-methylaniline

InChI

InChI=1S/C19H26N2/c1-5-16-12(3)14(7-9-18(16)20)11-15-8-10-19(21)17(6-2)13(15)4/h7-10H,5-6,11,20-21H2,1-4H3

InChI-Schlüssel

DSINKILTJJNZLS-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(C=CC(=C1C)CC2=C(C(=C(C=C2)N)CC)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.